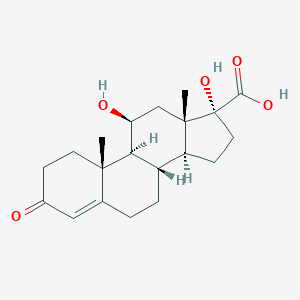
Dmpga1
Übersicht
Beschreibung
16,16-dimethyl Prostaglandin A1 is a synthetic analog of prostaglandin A1, characterized by the addition of two methyl groups at the 16th carbon position. This modification enhances its stability and biological activity. The compound has the molecular formula C22H36O4 and a molecular weight of 364.5 g/mol . It is known for its ability to inhibit DNA synthesis and viral replication, making it a valuable tool in various scientific research fields .
Wissenschaftliche Forschungsanwendungen
16,16-dimethyl Prostaglandin A1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Industry: Utilized in the development of antiviral drugs and as a reference standard in analytical chemistry.
Wirkmechanismus
Target of Action
16,16-Dimethyl Prostaglandin A1 (Dmpga1) is a prostaglandin analog . Its primary targets are the DNA synthesis processes in Lewis lung carcinoma and B16 amelanotic melanoma cells . It also targets viral replication processes in both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1) infection systems .
Mode of Action
This compound interacts with its targets by inhibiting their function. It inhibits DNA synthesis in certain cancer cells, thereby preventing their proliferation . It also inhibits viral replication in both HSV and HIV-1 infection systems, thereby reducing the spread of these viruses .
Biochemical Pathways
It is known that this compound interferes with the dna synthesis processes in certain cancer cells and the viral replication processes in hsv and hiv-1 infection systems . These processes are crucial for the survival and proliferation of these cells and viruses, so their inhibition by this compound can have significant downstream effects.
Pharmacokinetics
It is known that this compound is a metabolism-resistant analog of prostaglandin a1 . This suggests that it may have good bioavailability and a long half-life in the body, allowing it to exert its effects over a prolonged period.
Result of Action
The inhibition of DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells by this compound can lead to a reduction in the proliferation of these cancer cells . Similarly, the inhibition of viral replication in HSV and HIV-1 infection systems can reduce the spread of these viruses .
Biochemische Analyse
Biochemical Properties
16,16-Dimethyl Prostaglandin A1 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells . Additionally, 16,16-Dimethyl Prostaglandin A1 inhibits viral replication in both herpes simplex virus (HSV) and human immunodeficiency virus (HIV-1) infection systems . The compound’s interactions with these biomolecules highlight its potential as an antiviral and anticancer agent.
Cellular Effects
16,16-Dimethyl Prostaglandin A1 exerts various effects on different types of cells and cellular processes. It inhibits DNA synthesis in tumor cells, thereby preventing their proliferation . In addition, 16,16-Dimethyl Prostaglandin A1 inhibits viral replication in HSV and HIV-1 infected cells without adversely affecting cellular DNA synthesis . This selective inhibition suggests that the compound may influence cell signaling pathways and gene expression related to viral replication and tumor growth.
Molecular Mechanism
The molecular mechanism of 16,16-Dimethyl Prostaglandin A1 involves its interaction with specific biomolecules, leading to the inhibition of DNA synthesis and viral replication. The compound binds to enzymes involved in DNA synthesis, thereby preventing the replication of tumor cells and viruses . Additionally, 16,16-Dimethyl Prostaglandin A1 may modulate gene expression by interacting with transcription factors or other regulatory proteins, further contributing to its antiviral and anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16,16-Dimethyl Prostaglandin A1 have been observed to change over time. The compound is known for its stability and resistance to metabolic degradation, which allows it to maintain its inhibitory effects on DNA synthesis and viral replication over extended periods . Long-term studies have shown that 16,16-Dimethyl Prostaglandin A1 continues to inhibit tumor cell proliferation and viral replication without significant degradation or loss of activity.
Dosage Effects in Animal Models
The effects of 16,16-Dimethyl Prostaglandin A1 vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis and viral replication without causing adverse effects . At higher doses, 16,16-Dimethyl Prostaglandin A1 may exhibit toxic effects, including potential damage to normal cells and tissues . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
16,16-Dimethyl Prostaglandin A1 is involved in metabolic pathways that contribute to its stability and resistance to degradation. The compound interacts with enzymes and cofactors that prevent its breakdown, allowing it to maintain its biological activity . This resistance to metabolism enhances the compound’s efficacy as an antiviral and anticancer agent by prolonging its inhibitory effects on DNA synthesis and viral replication.
Transport and Distribution
Within cells and tissues, 16,16-Dimethyl Prostaglandin A1 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target cells and tissues, where it exerts its inhibitory effects . The distribution of 16,16-Dimethyl Prostaglandin A1 within the body is crucial for its therapeutic efficacy, as it ensures that the compound reaches the sites of viral infection or tumor growth.
Subcellular Localization
The subcellular localization of 16,16-Dimethyl Prostaglandin A1 is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows 16,16-Dimethyl Prostaglandin A1 to interact with enzymes and other biomolecules involved in DNA synthesis and viral replication, thereby exerting its inhibitory effects.
Vorbereitungsmethoden
The synthesis of 16,16-dimethyl Prostaglandin A1 involves several steps, starting from commercially available prostaglandin precursors. The key steps include:
Methylation: Introduction of methyl groups at the 16th carbon position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Oxidation: Conversion of hydroxyl groups to ketones using oxidizing agents like pyridinium chlorochromate.
Cyclization: Formation of the prostaglandin ring structure through intramolecular cyclization reactions under acidic conditions.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
16,16-dimethyl Prostaglandin A1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert ketones to alcohols using reducing agents such as sodium borohydride.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
16,16-dimethyl Prostaglandin A1 is unique due to its enhanced stability and biological activity compared to other prostaglandin analogs. Similar compounds include:
Prostaglandin A1: The parent compound, less stable and less active.
16,16-Dimethylprostaglandin E1: Another analog with similar modifications but different biological effects.
Prostaglandin E2: A naturally occurring prostaglandin with distinct physiological roles.
Eigenschaften
IUPAC Name |
7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)/b15-13+/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQQHQGBBMYJPT-DZFVFWAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347768 | |
| Record name | 16,16-Dimethylprostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41692-24-4 | |
| Record name | 16,16-Dimethylprostaglandin A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-Dimethylprostaglandin A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16,16-DIMETHYLPROSTAGLANDIN A1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5668IJK40E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dmPGA1 affect cell cycle progression, and what is unique about its mechanism compared to other prostaglandins?
A1: this compound inhibits DNA synthesis and arrests the cell cycle at the G1/S interface, preventing cells from progressing into the S phase where DNA replication occurs []. This effect has been observed in S-49 cyc− lymphoma cells, which lack adenylate cyclase activity []. This is significant because it demonstrates that this compound acts independently of cyclic AMP (cAMP), unlike some other prostaglandins that may exert their effects through cAMP-dependent pathways [].
Q2: Does this compound exhibit antiviral activity, and if so, against which viruses and through what potential mechanisms?
A2: Yes, this compound has demonstrated significant in vitro antiviral activity against both Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus type 1 (HIV-1) []. Notably, this inhibitory effect on viral replication occurs at concentrations that do not negatively impact cellular DNA synthesis []. While the exact mechanisms are still under investigation, the research suggests that this compound might interfere with specific viral replication processes without directly affecting host cell DNA replication machinery []. This targeted action makes it a promising candidate for further exploration as a potential antiviral agent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


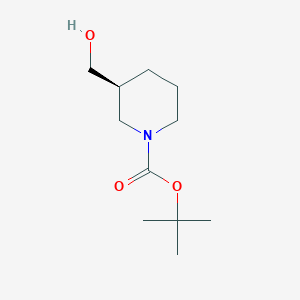
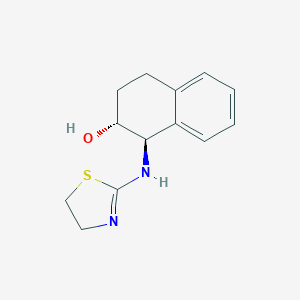
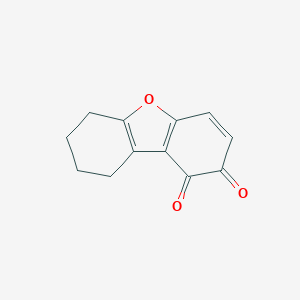
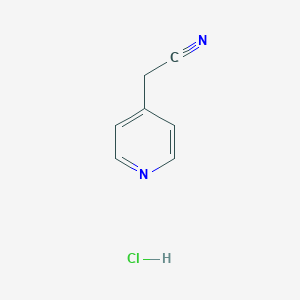


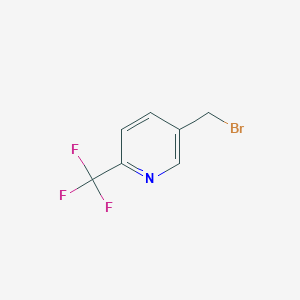
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)
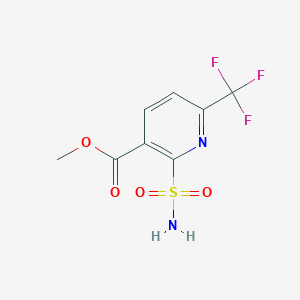
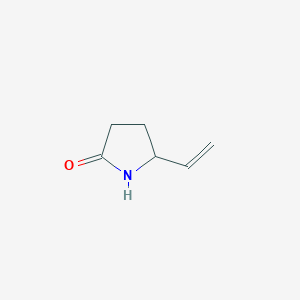
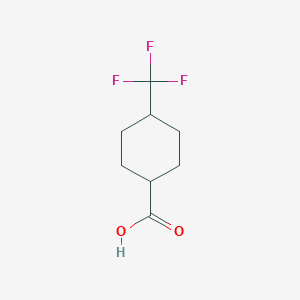

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)
